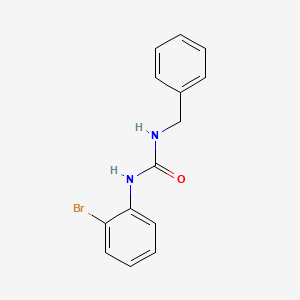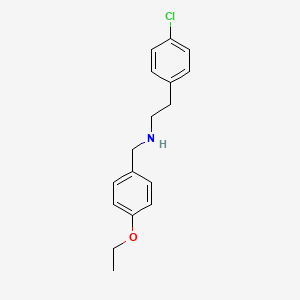![molecular formula C17H21NO2 B4585056 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine](/img/structure/B4585056.png)
3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine
説明
3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine is a compound of interest within various fields of chemistry due to its unique structure and potential for diverse chemical reactions and properties. Though specific studies directly on this compound are limited, insights can be drawn from research on similar chemical structures and functional groups.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves complex reactions such as palladium-catalyzed oxidative aminocarbonylation-cyclization, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives (Gabriele et al., 2006). This method demonstrates the potential pathways that might be adapted for synthesizing similar structures.
Molecular Structure Analysis
Research on compounds with related structural features, such as benzoxazines, provides insights into molecular structure analyses. For example, studies on benzoxazine derivatives highlight the importance of structural configurations in determining chemical behavior and properties (Zhang et al., 2015).
Chemical Reactions and Properties
The reactivity of the compound can be influenced by its benzyloxy and phenoxy groups. Research into similar compounds reveals a range of reactions, including electrophilic substitutions and reactions with nucleophiles, due to the presence of these functional groups. For instance, the synthesis and chemical reactions of benzoxazine and related compounds provide valuable information on potential reactivity patterns (Perangin-angin & Chairi, 2019).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structures. For example, the crystalline structure, melting points, and solubility can vary significantly based on the configuration of the benzyloxy and phenoxy groups. While specific data on this compound are not available, studies on similar compounds provide a baseline for understanding physical characteristics (Yang et al., 1994).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are pivotal. Research into related compounds, such as benzoxazine derivatives, sheds light on how structural variations influence chemical behavior (Wesenberg et al., 2017).
科学的研究の応用
Environmental Monitoring and Effects
Parabens, including benzyl derivatives, are extensively used in consumer products and have been scrutinized for their environmental presence and endocrine-disrupting potentials. Research by Haman et al. (2015) reviews the fate and behavior of parabens in aquatic environments, highlighting their persistence and ubiquity in water systems due to widespread use and continuous environmental introduction. This research underscores the need for monitoring these compounds to assess their ecological impact and guide environmental management policies (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological and Nutritional Effects
Coumarins and their derivatives, with structural similarities to 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine, exhibit a range of bioactivities including antitumor, anti-inflammatory, and antiviral effects. Zhu and Jiang (2018) discuss the structure-activity relationships of natural coumarins, emphasizing their potential for therapeutic applications based on their antioxidant properties. This review suggests avenues for the development of novel pharmaceuticals with minimized side effects (Zhu & Jiang, 2018).
Chemical and Biological Insights
The occurrence and toxicity of triclosan, a compound related to this compound, are detailed by Bedoux et al. (2012), indicating the environmental and health concerns associated with widespread chemical use. This review illustrates the chemical's persistence in the environment and potential for transforming into more toxic by-products, underlining the importance of understanding chemical behavior for health risk assessments (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
特性
IUPAC Name |
N-methyl-3-(4-phenylmethoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-12-5-13-19-16-8-10-17(11-9-16)20-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSJGDGXSQPYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)
![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4585018.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)
![2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)
![2-methyl-3-phenyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4585050.png)